molecular formula C15H8Cl2FN3O2 B6491362 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide CAS No. 891132-39-1

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide

Cat. No. B6491362
CAS RN: 891132-39-1
M. Wt: 352.1 g/mol
InChI Key: AXKZUSVUHWDNGY-UHFFFAOYSA-N
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Description

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide, hereafter referred to as N-[5-DCPDXF], is a novel compound in the field of synthetic organic chemistry. It is a derivative of the oxadiazole ring system and has been widely studied due to its potential applications in medicinal chemistry and drug discovery. This compound has been found to possess a range of biological activities, including anti-cancer and anti-inflammatory effects. In addition, it has been investigated for its potential to serve as a novel therapeutic agent in the treatment of a variety of diseases.

Scientific Research Applications

N-[5-DCPDXF] has been studied for its potential applications in medicinal chemistry and drug discovery. It has been found to possess anti-cancer and anti-inflammatory activities. In addition, it has been investigated for its ability to inhibit the growth of several cancer cell lines, including those of breast, colon, and prostate cancer. Furthermore, it has been found to possess anti-inflammatory activities, which could be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of N-[5-DCPDXF] is not yet fully understood. However, it is believed to act by targeting the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. It has been found to inhibit the activation of NF-κB, which could lead to the inhibition of inflammation and the death of cancer cells.
Biochemical and Physiological Effects
N-[5-DCPDXF] has been found to possess a range of biochemical and physiological effects. It has been found to inhibit the growth of several cancer cell lines, including those of breast, colon, and prostate cancer. In addition, it has been found to possess anti-inflammatory activities, which could be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, it has been found to induce apoptosis in cancer cells and to inhibit the growth of tumors.

Advantages and Limitations for Lab Experiments

N-[5-DCPDXF] is a relatively new compound, and as such, there are currently few studies that have been conducted on its use in laboratory experiments. The main advantage of using N-[5-DCPDXF] in laboratory experiments is its potential to serve as a novel therapeutic agent in the treatment of a variety of diseases. Additionally, it has been found to possess a range of biochemical and physiological effects, which could be beneficial for research purposes. However, there are also some limitations associated with using N-[5-DCPDXF] in laboratory experiments. For example, its mechanism of action is still not fully understood, and there is currently no commercial source for the compound.

Future Directions

The potential applications of N-[5-DCPDXF] are still being investigated. Future research should focus on further elucidating its mechanism of action, as well as exploring its potential to serve as a novel therapeutic agent in the treatment of a variety of diseases. Additionally, further research could focus on exploring the potential of N-[5-DCPDXF] to act as an inhibitor of NF-κB signaling and its ability to induce apoptosis in cancer cells. Additionally, further research could focus on exploring the potential of N-[5-DCPDXF] to be used in combination with other drugs to enhance their efficacy. Finally, further research could focus on the development of a commercial source for the compound.

Synthesis Methods

N-[5-DCPDXF] can be synthesized using a two-step process. The first step involves the reaction of 2,5-dichlorophenyl-1,3,4-oxadiazol-2-yl chloride with 3-fluorobenzamide in the presence of a base. The second step involves the reduction of the product with sodium borohydride to yield N-[5-DCPDXF].

properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2FN3O2/c16-9-4-5-12(17)11(7-9)14-20-21-15(23-14)19-13(22)8-2-1-3-10(18)6-8/h1-7H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKZUSVUHWDNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide

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